2-{[(3,4-Dimethylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-{[(3,4-Dimethylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with dimethyl groups and a dimethylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Dimethylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 3,4-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent like ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-Dimethylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, thiols, and amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
2-{[(3,4-Dimethylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 2-{[(3,4-Dimethylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Fluorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
- 2-{[(2-Chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
- 2-{[(2-Bromophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
Uniqueness
2-{[(3,4-Dimethylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of the 3,4-dimethylphenyl group, which imparts distinct chemical and biological properties. This structural variation can lead to differences in reactivity, stability, and biological activity compared to similar compounds with different substituents .
Properties
Molecular Formula |
C17H21NO2 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
2-[(3,4-dimethylphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C17H21NO2/c1-11-5-6-13(7-12(11)2)18-10-14-15(19)8-17(3,4)9-16(14)20/h5-7,10,19H,8-9H2,1-4H3 |
InChI Key |
NVXWJFWIHXOEEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=C(CC(CC2=O)(C)C)O)C |
Origin of Product |
United States |
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